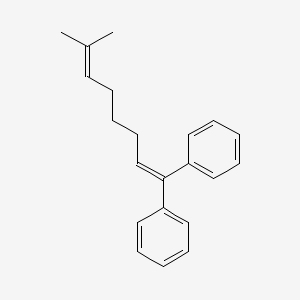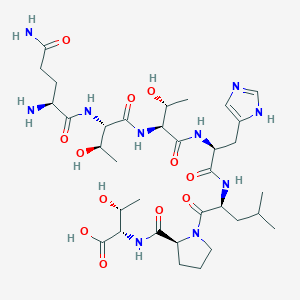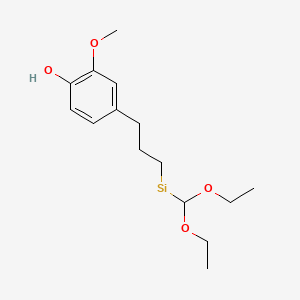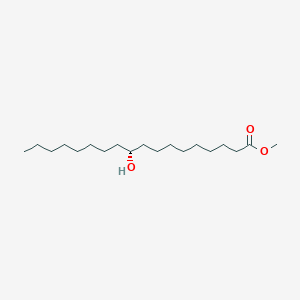
Methyl (10R)-10-hydroxyoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (10R)-10-hydroxyoctadecanoate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in natural products such as fruits and flowers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (10R)-10-hydroxyoctadecanoate typically involves the esterification of 10-hydroxyoctadecanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of fatty acid methyl esters, including this compound, can be achieved using microwave-assisted derivatization. This method significantly reduces the reaction time compared to conventional heating methods, making it more efficient for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (10R)-10-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
Oxidation: 10-oxooctadecanoic acid or 10-carboxyoctadecanoic acid.
Reduction: 10-hydroxyoctadecanol.
Substitution: Various substituted esters depending on the reagent used.
Aplicaciones Científicas De Investigación
Methyl (10R)-10-hydroxyoctadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme activity.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of biodegradable plastics and as a lubricant in various industrial processes
Mecanismo De Acción
The mechanism of action of methyl (10R)-10-hydroxyoctadecanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can be hydrolyzed by esterases to release the active 10-hydroxyoctadecanoic acid, which can then participate in various metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl stearate: Similar in structure but lacks the hydroxyl group.
Methyl oleate: An unsaturated ester with a double bond in the fatty acid chain.
Methyl palmitate: A shorter chain ester with similar properties.
Uniqueness
Methyl (10R)-10-hydroxyoctadecanoate is unique due to the presence of the hydroxyl group at the 10th position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
423184-25-2 |
|---|---|
Fórmula molecular |
C19H38O3 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
methyl (10R)-10-hydroxyoctadecanoate |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3/t18-/m1/s1 |
Clave InChI |
ZWOMTUQOMSFPSL-GOSISDBHSA-N |
SMILES isomérico |
CCCCCCCC[C@H](CCCCCCCCC(=O)OC)O |
SMILES canónico |
CCCCCCCCC(CCCCCCCCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid](/img/structure/B14238261.png)
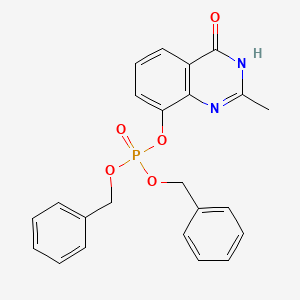
![Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)-](/img/structure/B14238270.png)
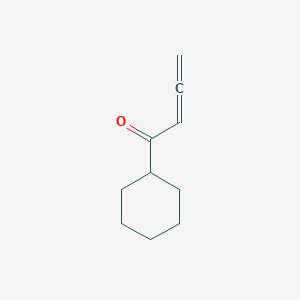
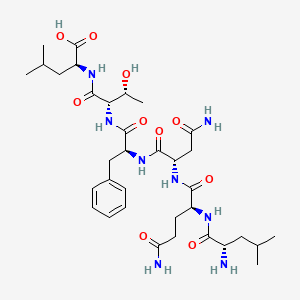
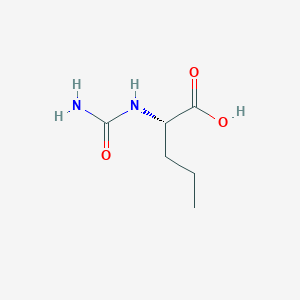
![N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium](/img/structure/B14238282.png)
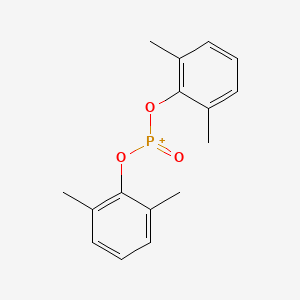
![6-[(E)-Benzylideneamino]-4,7-dimethyl-2H-1-benzopyran-2-one](/img/structure/B14238294.png)
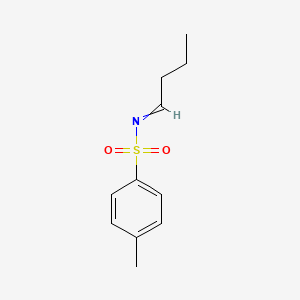
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14238305.png)
